molecular formula C22H20N2O3 B11465035 (4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol

(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol

Cat. No.: B11465035
M. Wt: 360.4 g/mol
InChI Key: CXZWMIJDFXEXFH-UHFFFAOYSA-N
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Description

(4-METHYLPHENYL)({7-[(1E)-2-PHENYLDIAZEN-1-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL})METHANOL is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPHENYL)({7-[(1E)-2-PHENYLDIAZEN-1-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL})METHANOL typically involves multi-step organic reactionsThe final step often involves the reduction of a ketone intermediate to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPHENYL)({7-[(1E)-2-PHENYLDIAZEN-1-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL})METHANOL can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the diazenyl group, yielding simpler aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group typically yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(4-METHYLPHENYL)({7-[(1E)-2-PHENYLDIAZEN-1-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL})METHANOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-METHYLPHENYL)({7-[(1E)-2-PHENYLDIAZEN-1-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL})METHANOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Methylphenyl)methanol: A simpler analog with a single aromatic ring and an alcohol group.

    (4-Methylphenyl)(phenyl)methanol: Contains two aromatic rings and an alcohol group, similar to the target compound but without the diazenyl and benzodioxin moieties.

Uniqueness

The uniqueness of (4-METHYLPHENYL)({7-[(1E)-2-PHENYLDIAZEN-1-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL})METHANOL lies in its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

(4-methylphenyl)-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanol

InChI

InChI=1S/C22H20N2O3/c1-15-7-9-16(10-8-15)22(25)18-13-20-21(27-12-11-26-20)14-19(18)24-23-17-5-3-2-4-6-17/h2-10,13-14,22,25H,11-12H2,1H3

InChI Key

CXZWMIJDFXEXFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC3=C(C=C2N=NC4=CC=CC=C4)OCCO3)O

Origin of Product

United States

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